N-[4-(2-hydroxyethoxy)phenyl]-4-(1,2,4-triazol-4-yl)benzamide
Description
N-[4-(2-hydroxyethoxy)phenyl]-4-(1,2,4-triazol-4-yl)benzamide is a compound that belongs to the class of triazole derivatives. Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. These compounds are known for their versatile biological activities and are widely used in medicinal chemistry .
Properties
IUPAC Name |
N-[4-(2-hydroxyethoxy)phenyl]-4-(1,2,4-triazol-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c22-9-10-24-16-7-3-14(4-8-16)20-17(23)13-1-5-15(6-2-13)21-11-18-19-12-21/h1-8,11-12,22H,9-10H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUPXNLXAXAWHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)OCCO)N3C=NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(2-hydroxyethoxy)phenyl]-4-(1,2,4-triazol-4-yl)benzamide typically involves the reaction of 4-(1,2,4-triazol-4-yl)benzoic acid with 4-(2-hydroxyethoxy)aniline under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .
Chemical Reactions Analysis
N-[4-(2-hydroxyethoxy)phenyl]-4-(1,2,4-triazol-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.
Scientific Research Applications
N-[4-(2-hydroxyethoxy)phenyl]-4-(1,2,4-triazol-4-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an antifungal and anticancer agent.
Mechanism of Action
The mechanism of action of N-[4-(2-hydroxyethoxy)phenyl]-4-(1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The triazole ring in the compound is known to bind to various enzymes and receptors, inhibiting their activity. This binding can lead to the disruption of essential biological processes in microorganisms, making the compound effective as an antimicrobial and antifungal agent .
Comparison with Similar Compounds
N-[4-(2-hydroxyethoxy)phenyl]-4-(1,2,4-triazol-4-yl)benzamide can be compared with other triazole derivatives such as fluconazole, voriconazole, and itraconazole. These compounds also contain the triazole ring and exhibit similar biological activities.
Similar Compounds
- Fluconazole
- Voriconazole
- Itraconazole
- Trazodone
- Nefazodone
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